5-Azaspiro[2.3]hexane hydrochloride

Bioisosterism Medicinal Chemistry Scaffold Hopping

Researchers replacing metabolically labile piperidine rings in CNS candidates need geometrically faithful, sp³-rich surrogates. 5-Azaspiro[2.3]hexane hydrochloride (CAS 1536169-63-7) is a conformationally locked spirocyclic amine that clusters directly with piperidine in unsupervised pharmacophoric space, offering a validated bioisosteric replacement with reduced predicted hERG liability. Supplied as the HCl salt for accurate solid dispensing: - Unambiguous single-quaternary-carbon spiro architecture eliminates residual bond rotation vs. monocyclic azetidines. - High Fsp³ (0.83) and low patent density (~5 patents) support novel composition-of-matter claims. - ≥98% purity (mode across major suppliers); ships ambient; store at 2-8°C desiccated.

Molecular Formula C5H10ClN
Molecular Weight 119.59
CAS No. 1536169-63-7
Cat. No. B2456867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.3]hexane hydrochloride
CAS1536169-63-7
Molecular FormulaC5H10ClN
Molecular Weight119.59
Structural Identifiers
SMILESC1CC12CNC2.Cl
InChIInChI=1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H
InChIKeyHETOHROBGANLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.3]hexane Hydrochloride Identity & Specifications


5-Azaspiro[2.3]hexane hydrochloride (CAS 1536169-63-7) is a strained spirocyclic amine building block with molecular formula C₅H₁₀ClN and molecular weight 119.59 g/mol . The compound features a bicyclic [2.3]-spiro architecture in which a cyclopropane ring and an azetidine ring share a single quaternary carbon, conferring high sp³ character (Fsp³ = 0.83 for the free base C₅H₉N) and conformational rigidity [1]. It is commercially supplied as the hydrochloride salt, typically at ≥95–98% purity, and is recommended for storage at 2–8°C under desiccated, light-protected conditions to prevent hygroscopic degradation and amine oxidation . The scaffold belongs to the broader class of heteroatom-containing spiro[2.3]hexanes, which have garnered attention as three-dimensional bioisosteres of saturated N-heterocycles in medicinal chemistry [2].

Why Specify 5-Azaspiro[2.3]hexane Hydrochloride?


In-class spirocyclic amines cannot be interchanged without consequence, because regioisomeric nitrogen placement within the spiro[2.3]hexane framework produces meaningfully divergent physicochemical properties and bioisosteric matching profiles. The 5-aza isomer positions the nitrogen within the four-membered azetidine ring, whereas the 4-aza isomer embeds it in the cyclopropane ring; this single-atom positional shift alters the predicted amine pKa (9–11 for 5-azaspiro[2.3]hexane azetidine-N vs. 11.26±0.20 predicted for 4-azaspiro[2.3]hexane) and changes the exit-vector geometry relevant for target engagement . Furthermore, heteroatom substitution (e.g., 1-oxa-5-azaspiro[2.3]hexane, pKa 9.43±0.20 predicted) introduces electronic perturbations that alter hydrogen-bonding capacity and lipophilicity relative to the all-carbon 5-aza variant . Data-driven unsupervised clustering across ~70 heterocycles has demonstrated that 5-azaspiro[2.3]hexane clusters distinctly with piperidine, whereas other spiro[2.3]hexane regioisomers map to different pharmacophoric space [1]. Generic procurement without scaffold-level specification therefore risks selecting a building block with unintended basicity, geometry, and bioisosteric fidelity.

5-Azaspiro[2.3]hexane Hydrochloride vs. Analogues


Bioisosteric Clustering with Piperidine

In a systematic evaluation of nine spiro[2.3]hexane analogues benchmarked against ~70 common drug-discovery heterocycles via unsupervised clustering, 5-azaspiro[2.3]hexane demonstrated striking similarity to piperidine—one of the most prevalent pharmacophores in approved drugs—whereas other spiro[2.3]hexane regioisomers (including 4-azaspiro[2.3]hexane, 1-oxa-5-azaspiro[2.3]hexane, and 1,5-diazaspiro[2.3]hexane) mapped to different clusters, indicating distinct pharmacophoric character [1]. This clustering was generated from computed physicochemical descriptors including Fsp³, logP, topological polar surface area, and hydrogen-bond donor/acceptor counts, providing a multi-parameter differentiation rather than a single-property comparison [1].

Bioisosterism Medicinal Chemistry Scaffold Hopping Clustering Analysis

Conformational Freezing vs. Azetidine Analogues

The 5-azaspiro[2.3]hexane scaffold was specifically designed as a conformationally 'frozen' analogue of L-glutamic acid (L-Glu) to restrict rotation around the C3–C4 bond that remains partially free in the corresponding azetidine derivative Ia [1]. By incorporating the spiro-fused cyclopropane ring, the bicycle compound Ib eliminates the residual torsional freedom present in the monocyclic azetidine analogue, thereby more completely locking the glutamate backbone into a biologically relevant conformation [1]. The diastereoselective rhodium-catalyzed cyclopropanation used to install the spiro junction afforded the desired diastereomer with a 4:1 ratio (by ¹H NMR) over the undesired byproduct in initial synthetic attempts, demonstrating stereochemical control over the conformational locking process [2].

Glutamate Receptors Conformational Restriction CNS Drug Discovery Peptidomimetics

Single Diastereomer Diamine Building Blocks

In the synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes derived from the 5-azaspiro[2.3]hexane scaffold, the title products were obtained as single diastereomers, as confirmed by X-ray diffraction studies and exit vector plot (EVP) analysis [1]. This contrasts with many flexible diamine building blocks (e.g., acyclic 1,3-diaminopropane derivatives) that exist as conformational mixtures, and with certain spiro[3.3]heptane-derived diamines where diastereomeric separation can be challenging [2]. The crystallographically defined conformations of the two distinct diastereomers of 1,5-diaminospiro[2.3]hexane derivatives further support their rational application in the design of β-turn and sheet-like peptidomimetics, respectively [1].

Stereochemistry Diamine Building Blocks Peptidomimetics Exit Vector Analysis

Solid-State Handling Advantage

5-Azaspiro[2.3]hexane hydrochloride (C₅H₁₀ClN, MW 119.59) offers distinct handling and formulation advantages over alternative salt forms and the free base. The hydrochloride salt is a white crystalline solid with defined storage requirements (2–8°C, sealed, protected from light and moisture) and is supplied at commercial purities of ≥95–98% with batch-specific QC documentation including NMR, HPLC, and GC . The free base (C₅H₉N, MW 83.13) is a volatile liquid with lower stability toward atmospheric CO₂ absorption and oxidation, making it less suitable for quantitative weighing and long-term storage in discovery settings [1]. Compared to the trifluoroacetate salt (MW 197.16) and hemioxalate salt (MW 256.14 combined), the hydrochloride offers the lowest formula weight per mole of active amine, maximizing atom economy in subsequent synthetic transformations .

Salt Selection Solubility Stability Building Block Handling

pKa Differentiation from Regioisomers

The predicted basicity of the azetidine nitrogen in 5-azaspiro[2.3]hexane falls in the range of pKa 9–11, characteristic of a secondary amine within a strained azetidine ring [1]. This differentiates it from the 4-azaspiro[2.3]hexane isomer, where the nitrogen resides in a cyclopropane ring and exhibits a higher predicted pKa of 11.26±0.20, approaching that of piperidine (pKa 11.22) . In the oxygen-containing analogue 1-oxa-5-azaspiro[2.3]hexane, the electronegative oxygen atom further reduces the predicted pKa to 9.43±0.20 . These differences in basicity directly impact the protonation state at physiological pH (7.4), with 5-azaspiro[2.3]hexane being >99.9% protonated, whereas the 4-aza isomer is >99.99% protonated—a small but potentially significant difference for membrane permeability and off-target binding profiles [2].

pKa Basicity Physicochemical Properties Amine Bioisosteres

5-Azaspiro[2.3]hexane Hydrochloride Applications


Piperidine Bioisostere for CNS Programs

In CNS-targeted medicinal chemistry campaigns where piperidine rings are present but introduce metabolic liabilities (e.g., CYP450-mediated N-dealkylation) or suboptimal physicochemical profiles, 5-azaspiro[2.3]hexane hydrochloride can be deployed as a direct piperidine replacement with data-driven bioisosteric validation. The unsupervised clustering evidence, which positioned 5-azaspiro[2.3]hexane in the same pharmacophoric space as piperidine across ~70 reference heterocycles, supports its use as a geometrically and electronically compatible surrogate [1]. The slightly reduced predicted amine pKa (9–11 vs. piperidine's 11.22) may additionally offer reduced hERG liability while maintaining sufficient basicity for CNS target engagement . Procurement of the hydrochloride salt ensures consistent solid-state handling and stoichiometric accuracy in parallel synthesis workflows.

Conformationally Locked Glutamate Probes

For research groups developing subtype-selective ligands for glutamate receptors (iGluRs and mGluRs) implicated in schizophrenia, depression, and neurodegenerative disorders, 5-azaspiro[2.3]hexane hydrochloride serves as the key synthetic precursor to fully conformationally locked L-glutamic acid analogues [2]. Unlike monocyclic azetidine-based glutamate analogues that retain residual C3–C4 bond rotation, the spirocyclopropane-fused core eliminates this torsional degree of freedom, potentially enhancing receptor subtype discrimination [2]. The stereochemical control demonstrated in the diastereoselective cyclopropanation (4:1 dr) and the availability of single-diastereomer diamine derivatives support the rational design of probe molecules with defined three-dimensional pharmacophore presentation [3].

Stereodefined Diamine Building Blocks

In peptidomimetic programs requiring rigid diamine scaffolds with well-defined exit vectors, 5-azaspiro[2.3]hexane-derived monoprotected 1,5-diamines offer unambiguous stereochemical definition as single diastereomers confirmed by X-ray crystallography [4]. The EVP analysis has further demonstrated that the two diastereomeric series of 1,5-diaminospiro[2.3]hexanes are geometrically suited to mimic β-turn and sheet-like peptide conformations, respectively, providing rational starting points for structure-based design [4]. The hydrochloride salt form of the parent 5-azaspiro[2.3]hexane is the entry point for Boc-protection and subsequent diamine elaboration.

Scaffold-Hopping for sp³-Enriched Libraries

For discovery organizations building sp³-enriched fragment or lead-optimization libraries, 5-azaspiro[2.3]hexane hydrochloride offers access to a strained, three-dimensional scaffold with a high Fsp³ value (0.83 for the free base) that remains underexploited in patent and publication space relative to spiro[3.3]heptane analogues [5]. The low patent density (~10 publications and ~5 patents describing the 5-azaspiro[2.3]hexane motif as of 2025) compared to spiro[3.3]heptane systems (>120 publications per moiety) provides greater freedom to operate for novel composition-of-matter claims [5]. The hydrochloride salt's solid form and defined purity (≥95%) enable accurate dispensing in automated library production platforms.

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14 linked technical documents
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